(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride

Catalog No.
S2905778
CAS No.
1909287-06-4
M.F
C10H17ClN4O
M. Wt
244.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)p...

CAS Number

1909287-06-4

Product Name

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride

IUPAC Name

[(2S)-2-methylpiperazin-1-yl]-(1-methylpyrazol-4-yl)methanone;hydrochloride

Molecular Formula

C10H17ClN4O

Molecular Weight

244.72

InChI

InChI=1S/C10H16N4O.ClH/c1-8-5-11-3-4-14(8)10(15)9-6-12-13(2)7-9;/h6-8,11H,3-5H2,1-2H3;1H/t8-;/m0./s1

InChI Key

SGLXHJKAGTYPRL-QRPNPIFTSA-N

SMILES

CC1CNCCN1C(=O)C2=CN(N=C2)C.Cl

solubility

not available
  • Medicinal Chemistry: The presence of the piperazine ring and pyrazole moiety are commonly found in various bioactive molecules, including pharmaceuticals. Research in this field might explore the potential of (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride as a lead compound for drug discovery or investigate its interaction with specific biological targets.
  • Organic Chemistry: The compound's structure presents interesting functionalities for synthetic organic chemists. Studies could focus on its reactivity, exploring its potential for further transformations or incorporation into more complex molecules.
  • Material Science: The specific properties of (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride, such as its solubility or thermal behavior, could be investigated for potential applications in material science research.

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride is a synthetic organic compound characterized by its complex structure, which includes a piperazine core substituted with a methyl group and a pyrazole moiety. The compound features a carbonyl group attached to the pyrazole ring, contributing to its potential biological activity. Its molecular formula is C11_{11}H16_{16}N4_{4}O·HCl, indicating the presence of nitrogen and oxygen atoms, which are critical for its reactivity and interaction with biological targets.

The chemical reactivity of (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride can be analyzed through various types of reactions typical for compounds containing carbonyl groups and nitrogen heterocycles. Key reaction types include:

  • Nucleophilic Addition Reactions: The carbonyl group can undergo nucleophilic attack by amines or other nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: The compound may participate in condensation reactions with other amines or alcohols, resulting in the formation of more complex molecular structures.
  • Hydrolysis Reactions: In aqueous solutions, the compound may hydrolyze, particularly under acidic or basic conditions, affecting its stability and biological activity.

Research indicates that compounds similar to (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride exhibit significant biological activities, including:

  • Antimicrobial Properties: Pyrazole derivatives have been reported to show activity against various bacterial strains.
  • Anticancer Activity: Some studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

The synthesis of (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride typically involves several steps:

  • Formation of the Piperazine Ring: Starting from appropriate precursors, the piperazine ring is formed through cyclization reactions.
  • Introduction of the Pyrazole Moiety: This can be achieved via condensation reactions involving hydrazine derivatives and carbonyl compounds.
  • Methylation: Methyl groups are introduced at specific positions on the piperazine or pyrazole rings using methylating agents.
  • Hydrochloride Salt Formation: The final step often involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt.

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride has potential applications across various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Chemical Research: Its unique structure makes it a valuable subject for studies in medicinal chemistry and drug design.
  • Agricultural Chemistry: Similar compounds are explored for their potential use as agrochemicals to combat pests and diseases in crops.

Interaction studies focus on understanding how (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride interacts with biological macromolecules:

  • Protein Binding Studies: Investigating how the compound binds to target proteins can reveal its mechanism of action and therapeutic potential.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes involved in metabolic pathways can help assess its pharmacological effects.
  • Cellular Uptake Studies: Understanding how effectively cells absorb the compound can inform its bioavailability and efficacy.

Several compounds share structural features with (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
(2S)-2-methylpiperazineSimilar piperazine core without pyrazoleLimited biological activity
1-(3,5-dimethylpyrazolyl) piperazineContains a pyrazole ring but differs in substitutionAntimicrobial properties
4-(methylthio)pyrazole derivativesFeatures sulfur substitution on pyrazolePotential anti-inflammatory effects
Pyrazolo[3,4-b]quinoline derivativesMore complex heterocyclic structureNotable anticancer activity

The unique combination of a piperazine ring with a specific pyrazole substitution gives (2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride distinct properties that may enhance its therapeutic potential compared to similar compounds.

Dates

Last modified: 08-17-2023

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